

# Physical and chemical properties of 2,3-Dimethyl-3-octene

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## Compound of Interest

Compound Name: 2,3-Dimethyl-3-octene

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## A-Technical-Guide-to-2,3-Dimethyl-3-octene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of the alkene **2,3-dimethyl-3-octene**. Due to the limited availability of experimental data for this specific isomer, this guide combines information from computational databases with established principles of organic chemistry to offer a predictive profile of the compound's characteristics. Data for related isomers and the corresponding alkane are provided for comparative context where available.

## Chemical Identity and Structure

**2,3-Dimethyl-3-octene** is an unsaturated hydrocarbon with the molecular formula  $C_{10}H_{20}$ .<sup>[1]</sup> It is a tetrasubstituted alkene, a structural class known for its high thermodynamic stability.<sup>[2]</sup> The presence of a double bond between the third and fourth carbon atoms, along with methyl groups at positions two and three, results in a sterically hindered core.

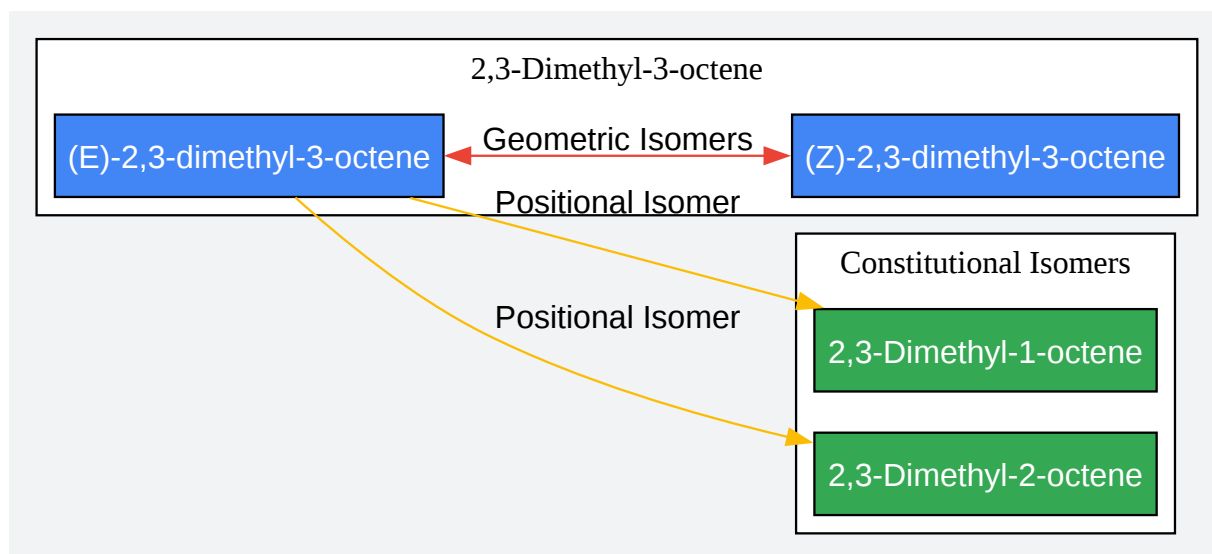
The molecule can exist as two geometric isomers, (E)-2,3-dimethyloct-3-ene and (Z)-2,3-dimethyloct-3-ene, arising from the arrangement of substituents around the  $C_3=C_4$  double bond.

## Molecular Identifiers

Identifier	Value	Reference
Molecular Formula	C10H20	[1][3][4]
Molecular Weight	140.27 g/mol	[3]
Exact Mass	140.156500638 Da	[3]
CAS Number	137156-20-8	[3][4]
IUPAC Name	(E)-2,3-dimethyloct-3-ene	[3]
InChIKey	JALWYNJFGYTGKB- CSKARUKUSA-N	[1][3]

## Isomeric Relationships

The structural arrangement of **2,3-dimethyl-3-octene** gives rise to several isomers. The primary distinction is between the E/Z geometric isomers. Additionally, constitutional isomers exist where the double bond and methyl groups are located at different positions on the octane backbone.



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Caption: Isomeric relationship of **2,3-Dimethyl-3-octene**.

## Physical Properties

Direct experimental data for the physical properties of **2,3-dimethyl-3-octene** are not widely available. The values presented below are largely derived from computational models and should be considered predictive. For reference, experimental data for the saturated analogue, 2,3-dimethyloctane, are included.

### Tabulated Physical Properties

Property	2,3-Dimethyl-3-octene (Computed)	2,3-Dimethyloctane (Experimental)	Reference
Boiling Point	Not available	164.32 °C	[5]
Melting Point	Not available	-83.15 °C	[5]
Density	Not available	0.7340 g/cm <sup>3</sup>	[5]
Refractive Index	Not available	1.4127	[5]
XLogP3 (log P)	4.6	5.1	[3][6]
Topological Polar Surface Area	0 Å <sup>2</sup>	0 Å <sup>2</sup>	[3][6]

Note: The boiling point of **2,3-dimethyl-3-octene** is expected to be slightly lower than its alkane counterpart due to the rigidity of the double bond, which can reduce the surface area for intermolecular van der Waals forces.

## Spectroscopic Properties

While specific spectra for **2,3-dimethyl-3-octene** are not present in the searched literature, its key spectroscopic features can be predicted based on its structure.

- <sup>1</sup>H NMR:** The spectrum is expected to be complex due to the number of aliphatic protons. Key signals would include those for the methyl groups and the protons on the carbons adjacent to the double bond. The lack of vinylic protons (C=C-H) is a distinguishing feature.
- <sup>13</sup>C NMR:** The spectrum should show 10 distinct carbon signals. The most downfield signals would correspond to the sp<sup>2</sup> hybridized carbons of the C=C double bond, typically in the 120-

140 ppm range.

- Infrared (IR) Spectroscopy: A weak C=C stretching absorption is expected around 1670-1680  $\text{cm}^{-1}$ . Due to the tetrasubstituted nature and symmetry around the double bond, this peak may be very weak or absent. The spectrum will be dominated by C-H stretching and bending vibrations from the numerous alkyl groups. IR spectra for the related isomer 2,3-Dimethyl-2-octene are available for comparison.[\[7\]](#)
- Mass Spectrometry (MS): In Electron Ionization (EI-MS), the molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z = 140$ . The fragmentation pattern would likely involve cleavage at the branched positions, leading to the formation of stable carbocations.

## Chemical Properties and Reactivity

As a tetrasubstituted alkene, **2,3-dimethyl-3-octene**'s reactivity is primarily dictated by the electron-rich carbon-carbon double bond, although it is sterically hindered.

## Stability

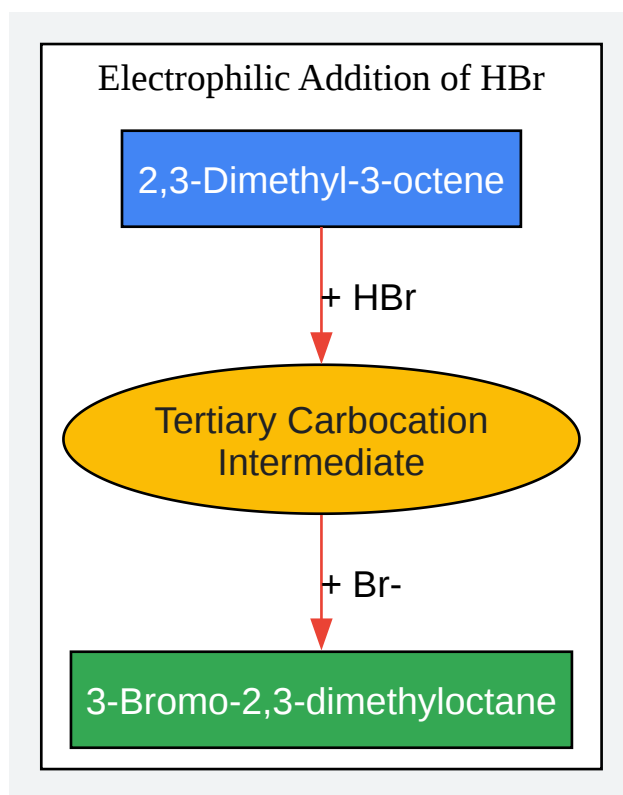
Tetrasubstituted alkenes are the most thermodynamically stable class of alkenes. This stability is attributed to two main factors:

- Hyperconjugation: The stabilizing interaction between the filled C-H  $\sigma$ -orbitals of the adjacent alkyl groups and the empty  $\pi^*$  antibonding orbital of the double bond.[\[2\]](#)
- Bond Strength: The increased proportion of stronger  $\text{sp}^2\text{-sp}^3$  carbon-carbon single bonds compared to  $\text{sp}^3\text{-sp}^3$  bonds found in less substituted isomers.[\[2\]](#)

## Key Reactions

Despite its stability, the double bond can undergo several characteristic reactions, though potentially at slower rates than less substituted alkenes due to steric hindrance.

- Electrophilic Addition: This is a hallmark reaction of alkenes. For example, the addition of hydrogen halides (H-X) would proceed via a tertiary carbocation intermediate, following Markovnikov's rule. Due to the substitution pattern, the initial protonation could occur at C3 or C4, leading to two different tertiary carbocations.



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Caption: Generalized electrophilic addition to the alkene.

- Hydrogenation: The double bond can be reduced to a single bond by catalytic hydrogenation (e.g., using  $\text{H}_2$ , Pd/C), which would yield 2,3-dimethyloctane.
- Oxidation: Reaction with oxidizing agents like ozone ( $\text{O}_3$ ) followed by a reductive workup would cleave the double bond to yield butan-2-one and pentan-2-one. Stronger oxidation (e.g., with  $\text{KMnO}_4$ ) would lead to carboxylic acids.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **2,3-dimethyl-3-octene** are scarce in the literature. However, its synthesis can be approached using established methods for creating tetrasubstituted alkenes, which is a known challenge in organic synthesis.[8]

## Potential Synthetic Routes

The synthesis of sterically hindered, tetrasubstituted alkenes often requires specialized methods.

- **McMurry Reaction:** A reductive coupling of two ketones. For **2,3-dimethyl-3-octene**, this would involve the coupling of butan-2-one and pentan-2-one using a low-valent titanium reagent (e.g.,  $\text{TiCl}_3/\text{LiAlH}_4$ ).
- **Wittig Reaction:** While challenging for tetrasubstituted alkenes, a modified Wittig reaction using a sterically demanding ylide and a ketone could be envisioned.
- **Dehydration of a Tertiary Alcohol:** Acid-catalyzed dehydration of 2,3-dimethyl-3-octanol would likely yield a mixture of alkene isomers, including the desired product.

## Example Protocol: Dehydration of 2,3-dimethyl-3-octanol

This is a general, hypothetical protocol that would require optimization.

- **Reaction Setup:** A solution of 2,3-dimethyl-3-octanol in a high-boiling, non-polar solvent (e.g., toluene) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- **Catalyst Addition:** A catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH) or concentrated sulfuric acid, is added to the flask.
- **Reaction:** The mixture is heated to reflux. Water produced during the elimination reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the alkene products.
- **Workup:** After the theoretical amount of water is collected (or the reaction is complete by GC analysis), the mixture is cooled. The acidic catalyst is neutralized by washing with an aqueous sodium bicarbonate solution.
- **Purification:** The organic layer is separated, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of alkene isomers, is purified by fractional distillation or preparative gas chromatography to isolate **2,3-dimethyl-3-octene**.

## Conclusion

**2,3-Dimethyl-3-octene** is a thermodynamically stable, sterically hindered alkene. While specific experimental data on its physical properties are limited, its chemical behavior can be reliably predicted from the general principles of alkene reactivity. Its synthesis presents a challenge common to tetrasubstituted olefins, requiring specialized synthetic methods to achieve good yields and selectivity. Further experimental investigation is needed to fully characterize this compound and its isomers.

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